molecular formula C9H7FO3 B2943746 Methyl 5-fluoro-2-formylbenzoate CAS No. 1194374-71-4

Methyl 5-fluoro-2-formylbenzoate

Cat. No. B2943746
CAS RN: 1194374-71-4
M. Wt: 182.15
InChI Key: OZWXXLYOYCZGTE-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-2-formylbenzoate” is a chemical compound with the molecular formula C9H7FO3 . It is used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 . This indicates that the compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 182.15 g/mol . The boiling point is reported to be between 62-64°C .

Scientific Research Applications

Anticancer Properties

  • Synthesis and Biological Properties of Fluorinated Benzothiazoles : A study by Hutchinson et al. (2001) outlined the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain human breast cancer cell lines, indicating their potential as antitumor agents. The synthesis aimed to produce compounds with improved pharmacological properties, suggesting a role in developing new anticancer therapies (Hutchinson et al., 2001).

  • Aryl Hydrocarbon Receptor Activation : Another study highlighted the role of a fully functional aryl hydrocarbon receptor signaling pathway in the induction of efficient cytotoxicity by fluorinated benzothiazole in MCF-7 wild-type sensitive cells, pointing towards its mechanism of action in anticancer activity (Trapani et al., 2003).

Imaging Agents for Disease

  • Novel PET Cancer Imaging Agents : Research into carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential use in positron emission tomography (PET) to image tyrosine kinase in cancers was discussed by Wang et al. (2006). This study supports the application of methyl 5-fluoro-2-formylbenzoate derivatives in diagnosing and monitoring cancer through advanced imaging techniques (Wang et al., 2006).

Drug Carrier Systems

  • Drug Loading Capacity by Microporous MOF : A study by Bag et al. (2016) introduced a microporous Metal-Organic Framework (MOF) based on this compound, showcasing an outstanding loading capacity for 5-fluorouracil, a common anticancer drug. This MOF exhibited high water stability and negligible cytotoxicity, suggesting its utility as a potential drug carrier for controlled drug release (Bag et al., 2016).

Safety and Hazards

“Methyl 5-fluoro-2-formylbenzoate” is classified as a potentially hazardous substance. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 5-fluoro-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWXXLYOYCZGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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